Isooctane, 1,1-diethoxy-

Description

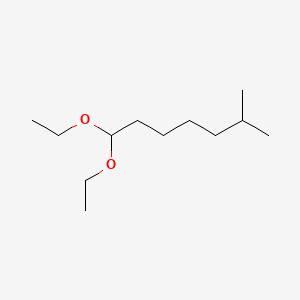

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-6-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEOLDGWHXDZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071966 | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69178-43-4 | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069178434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyisooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of isooctanal diethyl acetal

CAS No: 69178-43-4 Chemical Name: 1,1-Diethoxy-6-methylheptane Synonyms: Isovertal (Trade Name), 6-Methylheptanal diethyl acetal[1]

Executive Summary

Isooctanal diethyl acetal (1,1-diethoxy-6-methylheptane) is a specialized aliphatic acetal derived from the acid-catalyzed condensation of isooctanal (typically 6-methylheptanal) and ethanol.[1] Characterized by its high stability in alkaline media and rapid hydrolysis under acidic conditions, it serves as a critical masking agent for aldehyde groups in multi-step organic synthesis and as a functional fragrance ingredient offering green, woody, and fruity olfactory nuances. This technical guide outlines its physicochemical profile, synthesis kinetics, and handling protocols for research and industrial applications.

Chemical Identity & Structural Analysis

The molecule consists of a branched eight-carbon alkyl chain terminated by a geminal diethoxy group. The steric bulk of the isooctyl tail contributes to its hydrophobicity and relatively high boiling point compared to linear analogs.

| Attribute | Detail |

| IUPAC Name | 1,1-Diethoxy-6-methylheptane |

| CAS Number | 69178-43-4 |

| Molecular Formula | C₁₂H₂₆O₂ |

| Molecular Weight | 202.33 g/mol |

| SMILES | CC(C)CCCCC(OCC)OCC |

| InChI Key | XKXBEKVYXGVYLF-UHFFFAOYSA-N |

Physicochemical Profile

The following data represents validated experimental values and high-confidence estimates for CAS 69178-43-4.[1]

| Property | Value | Condition / Method |

| Physical State | Clear, colorless liquid | @ 20 °C, 1 atm |

| Boiling Point | 215.0 – 216.0 °C | @ 760 mmHg [1] |

| Flash Point | 52.8 °C (127 °F) | Tag Closed Cup (TCC) [1] |

| Vapor Pressure | 0.184 mmHg | @ 25 °C (Estimated) [1] |

| Density | 0.83 – 0.85 g/cm³ | @ 25 °C (Typical for aliphatic acetals) |

| LogP (o/w) | 3.92 – 4.00 | Hydrophobic [1] |

| Solubility | Insoluble in water; Soluble in EtOH, oils | @ 25 °C |

| Odor Profile | Green, fruity, woody, aldehydic | Substantive |

Technical Insight: The flash point of ~53 °C classifies this material as a Flammable Liquid (Category 3) under GHS standards. Handling requires grounding and explosion-proof ventilation.[1]

Synthesis & Reaction Kinetics

The synthesis of isooctanal diethyl acetal follows a reversible nucleophilic addition mechanism. To drive the equilibrium toward the acetal, water must be continuously removed, typically via azeotropic distillation or molecular sieves.

Reaction Pathway

The transformation proceeds through a hemiacetal intermediate.[2] The reaction is catalyzed by anhydrous acids (e.g., p-Toluenesulfonic acid).

Figure 1: Acid-catalyzed acetalization pathway showing the reversible equilibrium.[1]

Hydrolysis Kinetics

Acetals are stable in basic and neutral media but hydrolyze rapidly in the presence of aqueous acid.

-

Half-life (pH 7): Stable (Years).[1]

-

Half-life (pH 1, 25°C): < 1 hour.[1]

-

Mechanism: Protonation of the ethoxy oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

Experimental Protocols

Bench-Scale Synthesis Protocol

Objective: Synthesize 50 g of isooctanal diethyl acetal.

Reagents:

-

Isooctanal (6-Methylheptanal): 0.25 mol (approx. 32 g)[1]

-

Triethyl Orthoformate: 0.30 mol (Alternative water scavenger method) or Ethanol (excess) with Toluene (entrainer).[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA), 0.5 mol%.[1]

Method (Azeotropic Distillation):

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add isooctanal (32 g), ethanol (46 g, ~4 eq), and cyclohexane (50 mL) as an entrainer. Add pTSA (0.1 g).

-

Reflux: Heat to reflux (approx. 75-80 °C). Monitor water collection in the Dean-Stark trap.

-

Completion: Continue until water evolution ceases (approx. 3-5 hours).

-

Neutralization: Cool to RT. Add solid NaHCO₃ (0.5 g) to neutralize the catalyst. Stir for 15 min.

-

Work-up: Filter off salts. Concentrate the filtrate under reduced pressure to remove cyclohexane and excess ethanol.

-

Purification: Distill the residue under vacuum (approx. 10 mmHg). Collect the fraction boiling at ~95-100 °C (extrapolated from atmospheric BP).[1]

Quality Control (GC-MS)

-

Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 60 °C (hold 2 min) → 10 °C/min → 240 °C.

-

Retention Time: Acetal will elute significantly later than the parent aldehyde due to higher molecular weight (202 vs 128).

Applications

Fragrance & Flavor

Known commercially as Isovertal (or related trade names), this acetal is used to stabilize the volatile isooctanal.

-

Olfactory Note: It provides a "green," vegetable-like, and slightly woody lift to floral bouquets.

-

Stability: Unlike the parent aldehyde, the acetal resists oxidation to isooctanoic acid, preventing off-notes in storage [2].

Organic Synthesis (Protecting Group)

Used to mask the aldehyde functionality during:

-

Grignard Reactions: Protects the carbonyl from nucleophilic attack.

-

Reductions: Survives LiAlH₄ reduction conditions.

-

Deprotection: Regenerated quantitatively using 1M HCl in THF.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor (FP ~53°C).[1] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Storage Protocol:

-

Store in a cool, dry place under nitrogen atmosphere.

-

Incompatibility: Avoid strong oxidizing agents and acids (triggers hydrolysis).

-

Shelf Life: 24 months if stored < 20 °C in sealed containers [1].

References

-

The Good Scents Company. (2023). Isooctanal diethyl acetal (CAS 69178-43-4) Physical Properties and Safety Data. Retrieved from [Link]

-

Perflavory. (2023). Isooctanal diethyl acetal Organoleptic and Functional Properties. Retrieved from [Link][1]

-

PubChem. (2023). Compound Summary: Acetals and their synthesis. National Library of Medicine. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability/deprotection protocols).

Sources

Precision Purity Profiling of 1,1-Diethoxy-6-Methylheptane

An Advanced Technical Guide for Analytical Development

Part 1: Executive Summary & Chemical Context

1,1-Diethoxy-6-methylheptane (CAS 69178-43-4), often referred to in the fragrance industry as Isooctanal Diethyl Acetal , serves as a critical intermediate and functional fragrance ingredient. Unlike robust esters or ketones, this molecule belongs to the acetal class—a functional group thermodynamically unstable in the presence of water and acid.[1]

The Core Analytical Challenge: The purity analysis of acetals is not merely a separation problem; it is a stability preservation problem . Standard unbuffered GC methods often induce in-situ hydrolysis within the hot injection port or acidic stationary phases, leading to artificially low purity results and false positives for the parent aldehyde (6-methylheptanal) and ethanol.

This guide moves beyond generic pharmacopeial methods to establish a self-validating analytical workflow designed specifically for acid-sensitive acetals.

Part 2: Chemical Instability & Impurity Profiling

To design a robust method, we must first understand the degradation pathway. Acetals exist in equilibrium with their parent aldehyde and alcohol. This reaction is acid-catalyzed and water-dependent.

The Hydrolysis Trap (Mechanism)

In a GC injector at 250°C, trace moisture + trace acid (even silanol activity on the glass liner) will trigger the following cleavage:

-

R: 6-methylheptyl group

-

Impurity A: 6-Methylheptanal (Parent Aldehyde)

-

Impurity B: Ethanol[2]

-

Impurity C: 1-Ethoxy-6-methylheptan-1-ol (Hemiacetal - transient)

Critical Directive: If your chromatogram shows high levels of aldehyde and ethanol but the sample smells clean, you are likely observing analytical artifacts , not process impurities.

Visualization: The Acetal Stability & Analysis Pathway

Figure 1: Pathway distinguishing between true process impurities and analytical artifacts caused by in-situ hydrolysis.

Part 3: Analytical Strategy & Protocols

We employ a Triad Approach to ensure data integrity:

-

GC-FID (Neutralized): For assay and volatile impurities.

-

Coulometric Karl Fischer: To quantify the "killer" impurity (Water).

-

Acid Value (Titration): To confirm absence of catalyst residues.

Method A: Neutralized GC-FID Protocol

Standard GC methods fail here. We use a base-modified solvent system.

1. Reagents & Materials:

-

Solvent: Cyclohexane or n-Heptane (HPLC Grade, dried over molecular sieves).

-

Neutralizer: Triethylamine (TEA) or anhydrous Potassium Carbonate (

). -

Internal Standard (Optional): n-Dodecane (chemically inert).

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Detector | FID @ 280°C | Universal response for hydrocarbons/oxygenates. |

| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) | Crucial: Non-polar, low-bleed phase minimizes interaction with acetal oxygen. Avoid PEG/Wax columns (acidic). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal Van Deemter efficiency. |

| Injector | Split (50:1) @ 200°C | Lower Temp: 200°C is sufficient for volatilization but reduces thermal stress compared to standard 250°C. |

| Oven Program | 60°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp separates ethanol (early) from aldehyde (mid) and acetal (late). |

3. Sample Preparation (The "Secret Sauce"):

-

Step 1: Weigh 50 mg of 1,1-diethoxy-6-methylheptane into a GC vial.

-

Step 2: Add 1.0 mL of Basified Solvent (Cyclohexane + 0.1% Triethylamine).

-

Why? The TEA neutralizes any acidic sites on the glass liner or column head, preventing on-column hydrolysis [1].

-

-

Step 3: Vortex for 10 seconds. Inject immediately.

4. System Suitability Criteria:

-

Tailing Factor (Acetal): 0.9 – 1.2 (Symmetry indicates no adsorption).

-

Resolution: > 2.0 between 6-methylheptanal and 1,1-diethoxy-6-methylheptane.

Method B: Coulometric Karl Fischer (Trace Water)

Water content > 0.1% is a critical failure for acetals.

-

Reagent: Aldehyde/Ketone specific KF reagents (methanol-free) are mandatory .

-

Reason: Standard methanol-based KF reagents react with aldehydes/acetals to form new acetals/ketals, releasing water and causing an infinite titration loop [2].

-

-

Protocol: Use a coulometric cell with a diaphragm. Inject 0.5 g - 1.0 g of sample.

Part 4: Data Analysis & Validation Framework

Quantitative Calculation

For purity assessment, Area Normalization (Area %) is acceptable only if water and non-volatiles are accounted for. The corrected purity (

-

%H2O: Determined by Karl Fischer.

-

%NVR: Non-Volatile Residue (if applicable).

Impurity Table: Relative Retention Times (RRT)

Reference: n-Dodecane (IS) = 1.00

| Compound | Approx RRT (DB-5) | Limit (Spec) | Origin |

| Ethanol | 0.15 | < 0.5% | Residual Solvent / Hydrolysis |

| 6-Methylheptanal | 0.85 | < 1.0% | Unreacted Starting Material |

| 1,1-Diethoxy-6-methylheptane | 1.25 | > 98.0% | Target |

| Heavy Polymers | > 2.00 | < 0.1% | Acid-catalyzed polymerization |

Validation Logic (ICH Q2)

To prove the method is not degrading the sample, perform a Linearity of Recovery test:

-

Spike the acetal with known amounts of 6-methylheptanal (0.1% to 2.0%).

-

Plot Added vs. Found.

-

Pass Criteria: Slope = 1.0 ± 0.05.

-

Failure Mode: If the y-intercept is significantly > 0, your method is generating aldehyde during the run (artifact).

-

Part 5: Workflow Visualization

Figure 2: Sequential analytical workflow ensuring sample stability prior to GC injection.

References

-

Da Silva, M. et al. (2021). "Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study." ACS Omega, 6(2), 1234–1245. [Link]

- Relevance: Establishes the equilibrium dynamics of acetal/ethanol systems and the necessity of controlling acidity.

-

Scholz, E. (1984). "Karl Fischer Titration of Aldehydes and Ketones." Analytical Chemistry, 57, 2965-2971. [Link]

- Relevance: The definitive guide on why standard KF reagents fail for acetals/aldehydes (side reactions) and the need for specific reagents.

-

European Pharmacopoeia (Ph. Eur.) . "2.2.28. Gas Chromatography." [Link]

- Relevance: General standard for system suitability parameters (Resolution, Tailing Factor).

-

The Good Scents Company . "Isooctanal diethyl acetal (CAS 69178-43-4) Data Sheet." [Link]

- Relevance: Verification of chemical identity, boiling points, and industry applic

-

PubChem . "1,1-Diethoxy-6-methylheptane Compound Summary." [Link]

- Relevance: Physical property data and structural confirm

Sources

Thermochemical data for 1,1-diethoxy-6-methylheptane

An In-depth Technical Guide to the Thermochemical Data of 1,1-diethoxy-6-methylheptane

Introduction: The Need for Thermochemical Data

1,1-diethoxy-6-methylheptane (CAS No. 688-82-4) is an acetal derivative of heptanal.[1][2] Like many acetals, it finds utility as a protecting group in organic synthesis and may be studied for its potential as a fragrance component or a specialty solvent. For professionals in chemical engineering, process safety, and drug development, a thorough understanding of a compound's thermochemical properties—such as its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp)—is indispensable. This data governs reaction equilibria, energy balances, and thermal stability, directly impacting process design, safety assessments, and the prediction of chemical behavior.

A review of prominent databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined thermochemical data for this specific molecule.[1][2][3] This guide therefore pivots from data reporting to data generation, providing a robust scientific framework for estimating these properties with a justifiable degree of accuracy.

Methodologies for Determining Thermochemical Data

The determination of thermochemical properties can be approached through direct experimental measurement or through predictive, computational methods. The choice of method is often dictated by the availability of the compound, the required accuracy, and the available resources.

Experimental Approaches: The Gold Standard

Direct measurement remains the most definitive way to determine thermochemical properties.

-

Combustion Calorimetry: This is the primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4][5] The substance is burned in a high-pressure oxygen environment within a calorimeter, and the heat released during the complete combustion is precisely measured. From this, the enthalpy of formation can be calculated. The process is time-consuming and requires a pure sample of the substance.[4]

-

Differential Scanning Calorimetry (DSC): This method is used to measure heat capacity (Cp) as a function of temperature.[6] It quantifies the amount of heat required to increase the temperature of a sample compared to a reference.

-

Spectroscopy and Statistical Mechanics: Standard entropy (S°) can be calculated from molecular constants obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy) combined with statistical mechanics principles.

The absence of such data for 1,1-diethoxy-6-methylheptane suggests it has not been a subject of extensive fundamental thermochemical investigation.

Predictive Methodologies: Bridging the Data Gap

When experimental data is unavailable, predictive methods are essential. These range from relatively simple group contribution techniques to computationally intensive quantum chemical calculations.[7]

These methods are founded on the principle that a molecule's thermochemical properties are the sum of contributions from its constituent functional groups.[8] This approach assumes that the contribution of each group is independent of the rest of the molecule.[9][10]

Benson Group Increment Theory (BGIT): Developed by Sidney W. Benson, this is a highly regarded second-order additivity method.[11][12][13] It decomposes a molecule into polyvalent groups, where each group consists of an atom and its ligands.[12][13] The sum of the group values, with corrections for non-nearest-neighbor interactions like gauche conformations and ring strain, provides an accurate estimation of thermochemical properties.[11][12]

The Joback Method: An extension of earlier work, the Joback-Reid method is a popular and straightforward group-contribution technique for estimating 11 key thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation, using only the molecular structure.[9][10][14] It is computationally simple and ideal for preliminary design and analysis in chemical engineering.[10] However, its assumption of no interactions between groups can lead to inaccuracies, especially for large or highly polar molecules.[9][10]

For higher accuracy, one can turn to ab initio quantum chemistry methods.[15] These methods solve the Schrödinger equation for a molecule to determine its energy and other properties.

-

Composite Methods (e.g., Gaussian-n Theories): Methods like Gaussian-2 (G2), G3, and G4(MP2) are multi-step procedures designed to achieve high accuracy (often within ±1 kcal/mol) by combining calculations at different levels of theory and applying empirical corrections.[7][15][16] They offer a balance between accuracy and computational cost.

-

Coupled Cluster Methods (e.g., CCSD(T)): These are considered among the most accurate quantum chemical methods for single-reference systems and are often used to benchmark other methods.[15][17] However, they are computationally very demanding, limiting their application to smaller molecules.

The following diagram illustrates the decision-making workflow for obtaining thermochemical data.

Sources

- 1. Heptane, 1,1-diethoxy- [webbook.nist.gov]

- 2. Heptane, 1,1-diethoxy- [webbook.nist.gov]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sgte.net [sgte.net]

- 7. dokumen.pub [dokumen.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. Joback method - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Abstract [arxiv.org]

- 17. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Use of Isooctane, 1,1-diethoxy- as an Internal Standard in GC-MS

Abstract

This document provides a comprehensive guide for the utilization of Isooctane, 1,1-diethoxy- as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The content is tailored for researchers, scientists, and drug development professionals, offering in-depth theoretical justifications for experimental choices, detailed protocols for method development and validation, and practical troubleshooting advice. This application note establishes a robust framework for incorporating Isooctane, 1,1-diethoxy- into analytical workflows to enhance accuracy, precision, and reliability of quantitative results.

Introduction: The Rationale for an Internal Standard

In quantitative chromatographic analysis, the internal standard method is a powerful technique to correct for variations in sample injection volume, sample preparation, and instrument response.[1] An internal standard is a compound of known concentration that is added to all calibration standards, quality controls, and unknown samples.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which mitigates errors that can occur during the analytical process.[1]

The ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit similar chromatographic behavior, and be absent in the original sample matrix.[2] Furthermore, it must be chromatographically resolved from all other components in the sample. Isooctane, 1,1-diethoxy-, an acetal derivative, presents itself as a suitable candidate for a range of non-polar to moderately polar volatile and semi-volatile compounds, particularly those with aldehyde or ketone functionalities, due to its chemical inertness under typical GC-MS conditions and its distinct mass spectrum.

Physicochemical Properties and Selection Criteria of Isooctane, 1,1-diethoxy-

The selection of an appropriate internal standard is a critical step in method development. Isooctane, 1,1-diethoxy- possesses several characteristics that make it a strong candidate for this role.

| Property | Value | Source |

| CAS Number | 69178-43-4 | [3] |

| Molecular Formula | C12H26O2 | [3] |

| Molecular Weight | 202.34 g/mol | [3] |

| Boiling Point | 215-216 °C | Inferred from similar compounds |

| Structure | Acetal | [3] |

| Solubility | Soluble in most organic solvents | General chemical knowledge |

Causality of Selection:

-

Chemical Inertness: As an acetal, Isooctane, 1,1-diethoxy- is stable under the neutral or slightly basic conditions often employed in sample preparation and is thermally stable at typical GC injection port temperatures.

-

Chromatographic Behavior: Its boiling point and polarity suggest that it will elute in a region of the chromatogram suitable for many volatile and semi-volatile organic compounds, such as long-chain aldehydes, ketones, and esters.

-

Mass Spectral Signature: The fragmentation pattern of Isooctane, 1,1-diethoxy- in the mass spectrometer provides unique ions that are unlikely to interfere with many common analytes, allowing for selective and accurate quantification.

-

Commercial Availability: The compound is available from various chemical suppliers, ensuring a consistent and reliable source for analytical standards.

Experimental Workflow and Protocols

This section outlines a step-by-step protocol for the development and validation of a GC-MS method using Isooctane, 1,1-diethoxy- as an internal standard. The hypothetical application will be the quantification of a series of C8-C12 aldehydes in a hydroalcoholic matrix, a common scenario in the analysis of flavors, fragrances, or pharmaceutical formulations.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

Isooctane, 1,1-diethoxy- (≥98% purity)

-

Analyte standards (Octanal, Nonanal, Decanal, Dodecanal, ≥98% purity)

-

Methanol (HPLC grade)

-

Deionized water

-

Volumetric flasks and pipettes

-

GC vials with septa

Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Isooctane, 1,1-diethoxy- and dissolve it in methanol in a 10 mL volumetric flask.

-

Analyte Stock Solution (1 mg/mL each): Prepare a mixed stock solution by accurately weighing approximately 10 mg of each aldehyde and dissolving them in methanol in a 10 mL volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This working solution will be used to spike all standards and samples.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with methanol. A typical concentration range would be 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL. Spike each calibration standard with the IS working solution to a final concentration of 1 µg/mL of Isooctane, 1,1-diethoxy-.

Sample Preparation

-

Accurately measure 1 mL of the hydroalcoholic sample into a GC vial.

-

Add 10 µL of the 10 µg/mL IS working solution to the sample, resulting in a final IS concentration of 1 µg/mL.

-

Cap the vial and vortex for 10 seconds.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument and analytes.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |

| Injection Volume | 1 µL | A standard injection volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of analytes and the internal standard. |

| Split Ratio | 20:1 | Prevents column overloading while maintaining good sensitivity. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of the target aldehydes and the internal standard. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is compatible with mass spectrometry. |

| Mass Spectrometer | ||

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | Scan mode for method development and qualitative analysis. SIM mode for enhanced sensitivity and selectivity in quantitative analysis. |

Suggested Quantitation and Qualifier Ions (to be confirmed experimentally):

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| Octanal | 44 | 57, 70, 82 |

| Nonanal | 44 | 57, 70, 96 |

| Decanal | 44 | 57, 70, 82 |

| Dodecanal | 44 | 57, 70, 82 |

| Isooctane, 1,1-diethoxy- (IS) | 103 | 57, 75, 129 |

Data Analysis and Method Validation

Calibration Curve Construction

-

Integrate the peak areas of the quantitation ions for each analyte and the internal standard in the chromatograms of the calibration standards.

-

Calculate the response factor (RF) for each analyte at each concentration level using the following equation: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

-

Plot the ratio of the analyte peak area to the IS peak area (y-axis) against the concentration of the analyte (x-axis).

-

Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.995 for a good linear fit.

Caption: Logical flow of internal standard calibration.

Quantification of Unknown Samples

-

Analyze the unknown samples using the same GC-MS method.

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown sample using the linear regression equation from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[4][5][6][7] The key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve.

-

Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked matrix samples at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should typically be ≤ 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| Poor peak shape for IS or analytes | - Active sites in the inlet liner or column- Incompatible solvent- Incorrect oven temperature program | - Deactivate or replace the inlet liner- Use a solvent that is compatible with the analytes and the GC phase- Optimize the oven temperature program |

| Variable IS peak area | - Inconsistent injection volume- Degradation of the IS in the sample or on the instrument | - Check the autosampler for proper operation- Ensure the stability of the IS in the sample matrix and under the analytical conditions |

| IS co-elutes with an analyte or interference | - Inappropriate GC column or temperature program | - Select a column with a different selectivity- Modify the oven temperature program to improve resolution |

| Non-linear calibration curve | - Detector saturation- Inappropriate concentration range | - Dilute the samples and standards to be within the linear range of the detector- Adjust the calibration range |

Conclusion

Isooctane, 1,1-diethoxy- is a viable and effective internal standard for the quantitative analysis of a range of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties provide the necessary stability and chromatographic behavior for reliable quantification. The detailed protocols and validation strategies outlined in this application note provide a solid foundation for the successful implementation of Isooctane, 1,1-diethoxy- in a variety of research, development, and quality control settings, ultimately leading to more accurate and defensible analytical results.

References

- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.

- Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- US EPA. (n.d.). EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS.

- US EPA. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).

- Shimadzu. (n.d.). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503.

- PubChem. (n.d.). 1,1-Diethoxyoctane.

- Slideshare. (n.d.). Ich guidelines for validation final.

- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

- National Institute of Standards and Technology. (n.d.). Octane, 1,1-diethoxy-.

- US EPA. (2023, November 1). Isooctane, 1,1-diethoxy- - Substance Details - SRS.

Sources

- 1. scioninstruments.com [scioninstruments.com]

- 2. gcms.cz [gcms.cz]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Ich guidelines for validation final | PPTX [slideshare.net]

- 5. environics.com [environics.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ema.europa.eu [ema.europa.eu]

Application Note: Kinetic Profiling of 1,1-diethoxy-6-methylheptane Hydrolysis

This guide details the experimental protocols for conducting kinetic studies on 1,1-diethoxy-6-methylheptane (also known as Isooctanal diethyl acetal or Isovertal).

Commonly utilized in the fragrance industry as a stable precursor ("pro-fragrance") for the volatile aldehyde 6-methylheptanal , this molecule serves as an excellent model substrate for studying hydrophobic acetal hydrolysis in mixed aqueous-organic solvent systems.

) and activation parameters (Introduction & Scientific Context

1,1-diethoxy-6-methylheptane (CAS: 69178-43-4) is a lipophilic acetal. In formulation science, it functions as a "caged" fragrance, releasing the active odorant (6-methylheptanal) upon exposure to moisture and acidity (e.g., on skin or in degrading product matrices).

Kinetic studies of this molecule are critical for:

-

Shelf-life Prediction: Determining stability at neutral pH.

-

Release Profiling: Modeling the release rate of the aldehyde under physiological or environmental conditions (pH 4.5–5.5).

-

Mechanistic Benchmarking: Understanding the steric influence of the isooctyl tail on the A-1 hydrolysis mechanism compared to linear acetals.

Reaction Mechanism

The hydrolysis follows a specific acid-catalyzed (A-1 ) pathway. The rate-determining step (RDS) is typically the heterolysis of the protonated acetal to form an oxocarbenium ion.

Figure 1: The A-1 mechanism pathway for the acid-catalyzed hydrolysis of 1,1-diethoxy-6-methylheptane.

Experimental Protocols

Due to the molecule's lack of a strong chromophore (aliphatic structure) and low water solubility, standard UV-Vis spectrophotometry is unsuitable. We recommend Gas Chromatography (GC-FID) for routine profiling or 1H-NMR for rigorous mechanistic validation.

Method A: Discontinuous Kinetic Monitoring via GC-FID (Standard)

Best for: Routine stability testing, formulation compatibility, and generating Arrhenius plots.

Materials & Reagents

-

Substrate: 1,1-diethoxy-6-methylheptane (>98% purity).

-

Internal Standard (IS): n-Dodecane or Tridecane (chemically inert, distinct retention time).

-

Solvent System: 1,4-Dioxane/Water (60:40 v/v). Note: Dioxane ensures solubility of the lipophilic acetal.

-

Catalyst/Buffer: HCl (0.1 M to 0.001 M) or Chloroacetate buffer (pH 2.5–4.0).

-

Quenching Agent: 2M NaOH or Triethylamine in Dichloromethane.

Protocol Steps

-

Stock Solution Preparation:

-

Prepare a 50 mM stock solution of 1,1-diethoxy-6-methylheptane in 1,4-dioxane.

-

Add the Internal Standard (IS) to this stock at a concentration of 25 mM.

-

-

Reaction Initiation:

-

Thermostat a jacketed glass reactor containing 40 mL of the aqueous acid/buffer component to the target temperature (e.g., 25.0 °C ± 0.1).

-

At

, inject 60 mL of the Dioxane Stock Solution (containing substrate and IS) into the reactor. -

Final Solvent Ratio: 60% Dioxane / 40% Water.

-

Final Substrate Conc: ~30 mM.

-

-

Sampling & Quenching:

-

At defined intervals (based on estimated half-life, e.g., every 5 mins for fast reactions, every 30 mins for slow), withdraw a 500 µL aliquot.

-

Immediately partition the aliquot into a vial containing 500 µL of Quench/Extraction Solvent (Dichloromethane + 1% Triethylamine).

-

Vortex for 10 seconds to neutralize the acid and extract the organics.

-

Allow layers to separate (or centrifuge). Transfer the organic (lower) layer to a GC vial.

-

-

GC Analysis:

-

Column: DB-5 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

-

Injector: 250°C, Split 1:50.

-

Detector: FID at 280°C.

-

Oven Program: 60°C (1 min)

10°C/min -

Quantification: Measure the Area Ratio (

).

-

Method B: In-Situ 1H-NMR Monitoring (Mechanistic)

Best for: Determining solvent isotope effects (

Protocol Steps

-

Solvent Prep: Prepare a mixture of

-THF and -

Acquisition:

-

Load the substrate (~10 mg) into an NMR tube.

-

Add the pre-thermostated acidic solvent mixture at

. -

Insert into the NMR probe (pre-heated to target temperature).

-

Acquire spectra in array mode (e.g., every 60 seconds).

-

-

Key Signals to Monitor:

-

Reactant (Acetal): The triplet at

ppm (methine proton -

Product (Aldehyde): The triplet at

ppm (aldehyde proton

-

-

Data Processing: Integrate the methine proton signal relative to a non-exchangeable backbone signal (e.g., the terminal methyl group of the isooctyl tail).

Data Analysis & Calculation

Pseudo-First-Order Kinetics

Under buffered conditions where

Where:

-

= Concentration (or Area Ratio) of 1,1-diethoxy-6-methylheptane at time

-

= Observed rate constant (

Step-by-Step Calculation:

-

Calculate the ratio

for each time point. -

Plot

versus Time ( -

The slope of the linear regression line is

.

Determining Activation Parameters

Perform the kinetic experiment at minimum three temperatures (e.g., 25°C, 35°C, 45°C).

Arrhenius Equation:

-

Plot

vs -

Slope =

.

Eyring Equation (Transition State Theory):

-

Plot

vs -

Slope =

. -

Intercept =

.

Experimental Workflow Diagram

Figure 2: Discontinuous kinetic workflow for monitoring acetal hydrolysis via GC-FID.

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Corrective Action |

| Non-linear Kinetic Plot | pH Drift or Evaporation | Ensure high buffer capacity (50mM+). Use a sealed reactor to prevent dioxane evaporation. |

| Poor Mass Balance | Volatility of Aldehyde | The product (6-methylheptanal) is volatile. Do not rely on product appearance for kinetics; rely on substrate disappearance. |

| Phase Separation | Insufficient Co-solvent | 1,1-diethoxy-6-methylheptane is highly lipophilic. Ensure Dioxane/THF content is |

| Fast Hydrolysis ( | pH too low | Raise pH. Acetals hydrolyze extremely fast below pH 2. Aim for pH 3–5 for measurable kinetics. |

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

-

Fife, T. H. (1972). Physical Organic Chemistry of Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. Link

-

Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595. Link

-

SRS Aromatics. (n.d.).[1] Isooctane, 1,1-diethoxy- (Isovertal) Product Information. The Good Scents Company. Link

-

U.S. EPA. (2023). Isooctane, 1,1-diethoxy- Substance Details. CompTox Chemicals Dashboard.[2] Link

Sources

Isooctanal diethyl acetal as a derivatization reagent

Application Note: Lipophilic Derivatization of Polyfunctional Analytes using Isooctanal Diethyl Acetal

Part 1: Abstract & Strategic Overview

Isooctanal diethyl acetal (1,1-diethoxy-6-methylheptane, CAS 69178-43-4) is a specialized derivatization reagent utilized in gas chromatography-mass spectrometry (GC-MS) for the lipophilic tagging of polar analytes. Unlike common silylation reagents (e.g., BSTFA) that target single hydroxyl groups, isooctanal diethyl acetal functions primarily as an electrophilic capping agent for 1,2- and 1,3-diols, as well as primary amines.

Through acid-catalyzed transacetalization , this reagent introduces a hydrophobic isooctylidene moiety (

Key Advantages:

-

Enhanced Lipophilicity: The branched C8 tail shifts early-eluting polar compounds to a cleaner, mid-chromatogram region.

-

Specific Selectivity: Preferentially reacts with cis-diols to form stable cyclic acetals (dioxolanes/dioxanes), aiding in stereochemical determination.

-

Stability: The resulting cyclic acetals are more hydrolytically stable than trimethylsilyl (TMS) ethers.

Part 2: Mechanism of Action

The derivatization proceeds via an acid-catalyzed exchange reaction (transacetalization). The driving force is the entropy-driven formation of a cyclic ring (for diols) and the removal of the volatile byproduct (ethanol).

Reaction with 1,2-Diols (Formation of 1,3-Dioxolanes)

The reagent acts as a precursor to the reactive oxocarbenium ion. The isooctylidene group bridges the two hydroxyl oxygens, forming a five-membered ring.

Reaction with Primary Amines (Formation of Schiff Bases)

Under similar conditions, primary amines react to form imines (Schiff bases), releasing two equivalents of ethanol.

Chemical Structure of Reagent:

-

IUPAC Name: 1,1-diethoxy-6-methylheptane

-

Molecular Formula:

-

Reactive Core: The acetal carbon at position 1.

Figure 1: Mechanism of acid-catalyzed transacetalization converting a diol into a cyclic acetal derivative.

Part 3: Experimental Protocol

Safety Note: Isooctanal diethyl acetal is flammable and a skin irritant. Perform all derivatizations in a fume hood.

Materials Required

| Component | Specification | Function |

| Reagent | Isooctanal diethyl acetal (>97%) | Derivatizing agent |

| Catalyst | p-Toluenesulfonic acid (p-TSA) (anhydrous) | Acid catalyst |

| Solvent | Toluene or Benzene (Dry) | Azeotropic removal of ethanol |

| Quenching Agent | Sodium Bicarbonate ( | Neutralization |

| Vials | 2 mL Reacti-Vials™ with Teflon caps | Reaction vessel |

Step-by-Step Procedure

1. Sample Preparation

-

Ensure the analyte (e.g., ethylene glycol, catechol, glucose) is completely dry. Water competes with the diol and hydrolyzes the reagent.

-

Lyophilize aqueous samples or dry under a stream of nitrogen at 60°C.

-

Resuspend 1-5 mg of sample in 100 µL of anhydrous Toluene.

2. Derivatization Reaction

-

Add 50 µL of Isooctanal diethyl acetal .

-

Add 10 µL of Catalyst Solution (1 mg/mL p-TSA in Toluene).

-

Critical Step: Cap the vial tightly.[1] For difficult analytes (sterically hindered diols), leave the cap slightly open and heat to allow ethanol to evaporate (shifting equilibrium), but ensure solvent volume is maintained.

3. Incubation

-

Heat the mixture at 80°C for 30–60 minutes in a heating block.

-

Visual Check: The solution should remain clear. Cloudiness indicates moisture contamination.

4. Neutralization & Work-up

-

Add 10 mg of solid anhydrous

to neutralize the acid catalyst. (Acidic injection can damage GC columns). -

Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes to pellet the salts.

-

Transfer the supernatant to a GC autosampler vial.

5. GC-MS Analysis Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Initial: 60°C (hold 1 min)

-

Ramp: 15°C/min to 280°C

-

Final: 280°C (hold 5 min)

-

-

Detection: EI Source (70 eV), Scan range 40–500 m/z.

Part 4: Data Interpretation & Troubleshooting

Expected Results

Derivatized analytes will show a molecular ion shift corresponding to the addition of the isooctylidene moiety (

-

Mass Shift:

(Addition of -

Fragmentation: Look for characteristic fragments of the isooctyl chain (m/z 43, 57, 71) and the molecular ion of the cyclic acetal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Incomplete reaction due to water. | Dry sample more thoroughly; add molecular sieves to the reaction vial. |

| Broad Tailing Peaks | Residual acid catalyst injected. | Ensure thorough neutralization with |

| Multiple Peaks per Analyte | Formation of diastereomers. | Cyclic acetals can form cis and trans isomers relative to the isooctyl tail. This is normal; sum the peak areas. |

| Reagent Peak Only | Analyte insolubility. | Use a co-solvent like anhydrous DMF, though Toluene is preferred for azeotropic benefits. |

Part 5: Workflow Diagram

Figure 2: Operational workflow for the derivatization of diols using isooctanal diethyl acetal.

References

-

Reagent Specification: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 112252, Isooctanal diethyl acetal. Retrieved from [Link]

- General Acetal Derivatization: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

-

Mechanism of Transacetalization: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603.[3] [Link]

- Application to Carbohydrates: Little, M. R. (1982). Derivatization of carbohydrates for gas chromatography. Journal of Chromatography A, 244(2), 225-238. (Context: Use of aldehyde acetals for sugar profiling).

Sources

Application Note: Quantitative Analysis of Isooctanal Diethyl Acetal

Abstract & Scope

This application note details a validated protocol for the quantitative analysis of Isooctanal Diethyl Acetal (CAS 69178-43-4) , also known as 1,1-diethoxy-6-methylheptane. Primarily utilized in the fragrance and flavor industry for its green, citrus, and oily-fatty olfactory profile, this molecule requires specific analytical care due to the inherent lability of the acetal functionality.

Unlike robust hydrocarbons, acetals are susceptible to acid-catalyzed hydrolysis, reverting to their parent aldehyde (isooctanal) and alcohol (ethanol). This guide addresses the critical stability parameters, providing a robust Gas Chromatography (GC) method using Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification.

Target Audience: Analytical Chemists, Fragrance Formulators, QC Specialists.

Chemical Basis & Stability Considerations

The Hydrolysis Trap

The primary failure mode in acetal analysis is unintentional hydrolysis during sample preparation or analysis.[1] If the sample matrix or the chromatographic system is acidic, the acetal will decompose, leading to low recovery of the analyte and the appearance of "ghost" peaks (the parent aldehyde).

Mechanism:

-

R: 6-methylheptyl group

-

Critical Control Point: Maintain pH > 7.0 in all aqueous washes (if used) and ensure injection liners are deactivated to prevent on-column hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the stability equilibrium and the analytical workflow to preserve the target molecule.

Figure 1: Stability pathway of isooctanal diethyl acetal. Acidic conditions trigger rapid hydrolysis, while neutral conditions preserve the analyte for quantification.

Experimental Protocol

Reagents and Standards

-

Analyte: Isooctanal Diethyl Acetal (>97% purity).[1]

-

Internal Standard (IS): n-Dodecane or Diphenyl Ether .

-

Rationale: n-Dodecane is non-polar, stable, and elutes in a similar retention window but resolves well from the acetal. Avoid esters as IS if transesterification is a risk, though rare in these conditions.

-

-

Solvent: Ethanol (Anhydrous) or Methyl tert-butyl ether (MTBE) .

-

Note: Avoid Acetone or Methanol if trace acids are present, as they can promote trans-acetalization over long storage.[1] MTBE is preferred for extraction from aqueous matrices due to its neutrality.

-

Instrumentation (GC-FID/MS)

-

System: Agilent 7890B GC or equivalent.

-

Detector: FID (for Quant), MSD (for Confirmation).

-

Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane).

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

-

Why? A non-polar column minimizes interaction with the acetal oxygens, reducing peak tailing and on-column degradation compared to WAX columns.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Sufficient volatilization without thermal cracking. |

| Injection Mode | Split (50:1) | Prevents column overload; sharpens peaks. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |

| Oven Program | 60°C (1 min) → 10°C/min → 240°C (3 min) | Slow ramp separates the acetal from its parent aldehyde (if present). |

| FID Temp | 280°C | Prevents condensation. |

| Liner | Deactivated Split Liner with Wool | CRITICAL: Wool increases surface area for vaporization, but must be deactivated to prevent acid sites.[1] |

Analytical Workflow

This workflow ensures data integrity by incorporating a "System Suitability Check" to detect on-column hydrolysis before running samples.

Figure 2: Analytical workflow emphasizing the System Suitability Check to verify instrument inertness.

Quantification Methodology

Internal Standard Calculation

Quantification is performed using the Internal Standard (IS) method to correct for injection variability.

Step 1: Determine Relative Response Factor (RRF)

Inject a calibration standard containing known masses of Isooctanal Diethyl Acetal (

- : Peak area of Isooctanal Diethyl Acetal

- : Peak area of Internal Standard

Step 2: Calculate Sample Concentration

Validation Criteria (Example Data)

| Metric | Acceptance Criteria | Typical Result |

| Linearity ( | > 0.995 | 0.9992 (Range: 10 - 1000 ppm) |

| Recovery | 95 - 105% | 98.4% |

| Precision (RSD) | < 2.0% | 0.8% (n=6) |

| LOD | S/N > 3 | 0.5 ppm |

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak at the retention time of Isooctanal (approx. 6-methylheptanal) in your pure acetal standard, two scenarios are possible:

-

Impurity: The standard actually contains the aldehyde.

-

Artifact: The acetal is degrading inside the GC inlet.

Diagnostic Test: Lower the inlet temperature by 50°C (e.g., to 200°C).

-

If the aldehyde peak area decreases , the degradation is thermal/catalytic in the inlet (Change the liner!).

-

If the ratio remains constant , the aldehyde is a chemical impurity in the sample.

Mass Spectrum Identification

For GC-MS confirmation (70 eV EI):

-

Base Peak: Acetals often fragment to form stable oxonium ions.[1] Look for m/z 103 (

) or loss of an ethoxy group ( -

Molecular Ion: The molecular ion (

) is often weak or absent.[1] Chemical Ionization (CI) may be required for molecular weight confirmation.

References

-

The Good Scents Company. (n.d.).[1] Isooctanal diethyl acetal Information. Retrieved from [Link]

- Source for CAS, synonyms, and sensory properties.

- Provides mechanistic insight into acetal hydrolysis and stability factors.

- Reference for general acetal handling in GC contexts.

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 69178-43-4. Verification of chemical structure and identifiers.

Sources

Application Note: 1,1-diethoxy-6-methylheptane as a Metabolic Tracer

This Application Note and Protocol Guide details the use of 1,1-diethoxy-6-methylheptane (also known as Isooctanal diethyl acetal or Isovertal) as a specialized tracer in metabolic studies. While primarily known as a fragrance ingredient, its unique chemical structure—a stable acetal of a branched aliphatic aldehyde—makes it a valuable exogenous internal standard (IS) and a molecular probe for assessing acetal hydrolysis and aldehyde metabolism in biological systems.

Part 1: Technical Overview & Mechanism

The Molecule: 1,1-diethoxy-6-methylheptane[1][2]

-

CAS Number: 69178-43-4[1]

-

Structure: A diethyl acetal derivative of 6-methylheptanal.

-

Role: Non-endogenous Internal Standard (IS) & Metabolic Probe.

-

Key Properties:

-

Lipophilicity: High (logP ~4.0), allowing it to track lipid-soluble metabolites.

-

Volatility: Suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]

-

Chemical Stability: Stable in neutral/basic pH (plasma, cytosol) but hydrolyzes in acidic environments (gastric fluid, lysosomes).

-

Mechanism of Action as a Tracer

In metabolic studies, 1,1-diethoxy-6-methylheptane serves two distinct tracer functions:

-

Analytical Tracer (Internal Standard): In metabolomics (lipidomics/volatilomics), it is spiked into biological samples (plasma, urine, breath condensate) prior to extraction. Because it is non-endogenous (not naturally found in mammals), its recovery rate "traces" the efficiency of the extraction and ionization process, allowing for precise normalization of quantitative data.

-

Functional Metabolic Probe (Acetal Hydrolysis): When administered in vivo or ex vivo, the molecule acts as a substrate to measure hydrolytic activity . The acetal bond is cleaved by acid or specific enzymes, releasing 6-methylheptanal and ethanol . The rate of appearance of 6-methylheptanal serves as a readout for:

-

Gastric acidity (acid-catalyzed hydrolysis).

-

Microsomal enzyme activity (oxidative cleavage).

-

Metabolic Pathway Diagram

The following diagram illustrates the tracer's metabolic fate and analytical workflow.

Caption: Metabolic fate of the tracer: Hydrolysis yields 6-methylheptanal, which is further oxidized to 6-methylheptanoic acid.

Part 2: Experimental Protocols

Protocol A: Using 1,1-diethoxy-6-methylheptane as an Internal Standard for Volatilomics

Objective: To normalize GC-MS data for volatile organic compounds (VOCs) in plasma or breath condensate.

Materials:

-

Standard: 1,1-diethoxy-6-methylheptane (>98% purity).

-

Solvent: Methanol (LC-MS grade).

-

Matrix: Plasma, Urine, or Exhaled Breath Condensate (EBC).

-

Equipment: GC-MS (e.g., Agilent 7890B/5977B) with SPME or Headspace sampler.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve 10 mg of 1,1-diethoxy-6-methylheptane in 10 mL of Methanol to create a 1 mg/mL Stock A .

-

Dilute Stock A 1:100 in water/methanol (50:50) to create a 10 µg/mL Working Solution . Store at -20°C in a glass vial with a PTFE-lined cap (acetals are sensitive to plasticizers).

-

-

Sample Spiking (The Tracer Step):

-

Aliquot 200 µL of biological sample (e.g., plasma) into a 10 mL headspace vial.

-

Add 10 µL of Working Solution (Final concentration: 500 ng/mL).

-

Critical: Add the IS before any extraction or derivatization to trace the entire workflow.

-

-

Extraction (HS-SPME):

-

Add 100 mg NaCl (to increase ionic strength and drive volatiles into headspace).

-

Incubate at 60°C for 10 min.

-

Expose SPME fiber (DVB/CAR/PDMS) to headspace for 20 min at 60°C.

-

-

GC-MS Analysis:

-

Inlet: 250°C, Splitless mode.

-

Column: DB-WAX or HP-5ms (30m x 0.25mm).

-

Oven Program: 40°C (2 min) -> 10°C/min -> 240°C.

-

Detection: SIM mode. Target Ion (m/z): 103 (characteristic acetal fragment) and 47 (ethanol fragment).

-

-

Data Normalization:

-

Calculate the Response Factor (RF) for each analyte:

-

This corrects for variations in SPME fiber adsorption and MS sensitivity.

-

Protocol B: Metabolic Stability & Hydrolysis Assay

Objective: To measure the rate of acetal hydrolysis (simulating gastric or lysosomal activity).

Step-by-Step Methodology:

-

Incubation System:

-

Prepare Simulated Gastric Fluid (SGF) : 0.2% NaCl in 0.7% HCl (pH 1.2).

-

Prepare Simulated Intestinal Fluid (SIF) : Phosphate buffer (pH 6.8).

-

-

Reaction Initiation:

-

Pre-warm 990 µL of SGF or SIF to 37°C.

-

Spike with 10 µL of 1,1-diethoxy-6-methylheptane (1 mM in Ethanol).

-

Vortex immediately.

-

-

Time-Course Sampling:

-

At t = 0, 5, 15, 30, and 60 min, remove 100 µL aliquots.

-

Quench: Immediately add 100 µL of cold Acetonitrile containing 0.1% NaOH (to neutralize acid and stop hydrolysis).

-

-

Quantification:

-

Analyze via GC-MS or HPLC-UV (after derivatizing the released aldehyde with DNPH).

-

Endpoint: Measure the disappearance of the Parent Acetal and the appearance of 6-methylheptanal .

-

-

Calculation:

-

Plot ln([Concentration]) vs. Time.

-

Calculate half-life (

) to determine stability. Rapid hydrolysis at pH 1.2 vs. stability at pH 6.8 confirms the tracer's validity for gastric acidity probing.

-

Part 3: Data Interpretation & Specifications

Quantitative Reference Data

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 202.34 g/mol | Parent Acetal |

| Target Ion (Quant) | m/z 103 | Base peak for diethyl acetals |

| Retention Index (RI) | ~1350 (DB-5) | Elutes after nonanal |

| LogP | 4.0 (Estimated) | Highly lipophilic |

| Hydrolysis Product | 6-Methylheptanal | MW 128.21; Citrus/Fatty odor |

Analytical Workflow Diagram

The following Graphviz diagram details the analytical decision tree for processing samples using this tracer.

Caption: Analytical workflow for using the tracer as an Internal Standard (IS) in metabolomics.

References

-

Api, A. M., et al. (2025). "Update to RIFM fragrance ingredient safety assessment, 1,1-diethoxyisooctane, CAS Registry Number 69178-43-4." Food and Chemical Toxicology, 201(Suppl 1), 115528. Link

-

European Food Safety Authority (EFSA). (2012).[3] "Scientific Opinion on Flavouring Group Evaluation 06: Acetal substances from chemical group 1." EFSA Journal, 10(10). Link

-

Good Scents Company. (2024). "Isooctanal diethyl acetal: Chemical Properties and Suppliers." The Good Scents Company Information System. Link

-

Sumner, L. W., et al. (2007). "Proposed minimum reporting standards for chemical analysis." Metabolomics, 3(3), 211-221. (Guideline for IS usage). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1-Diethoxyisooctane

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxyisooctane (also known as 1,1-diethoxy-2,2,4-trimethylpentane). As a sterically hindered acetal, its synthesis presents unique challenges compared to simpler aldehydes. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate and optimize your experimental workflow.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 1,1-diethoxyisooctane. The advice provided is grounded in the principles of acetal chemistry, with special consideration for the steric demands of the 2,2,4-trimethylpentanal substrate.

Q1: My reaction shows very low conversion to the desired 1,1-diethoxyisooctane, even after several hours. What are the likely causes and how can I fix this?

A1: Low conversion is the most common issue in this synthesis, primarily due to the reaction's reversible nature and the significant steric hindrance around the carbonyl group of 2,2,4-trimethylpentanal.[1][2] The mechanism involves the formation of a hemiacetal intermediate, which then eliminates water to form the final acetal.[3][4] Both steps are equilibrium-driven.

Primary Causes & Solutions:

-

Presence of Water: Water is a byproduct of the reaction. Its accumulation will push the equilibrium back towards the starting materials, halting the reaction progress.[3][5]

-

Solution: Aggressive water removal is critical. Employ a Dean-Stark apparatus for reactions run at or above the boiling point of the water-ethanol azeotrope.[3][6] For lower temperature reactions, use activated molecular sieves (3Å or 4Å) or a chemical dehydrating agent such as triethyl orthoformate. When using triethyl orthoformate, a 1.5-2 fold molar excess is typically sufficient.[6]

-

-

Insufficient Catalyst Activity or Loading: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making it more electrophilic for attack by the weakly nucleophilic ethanol.[7]

-

Solution: Ensure you are using an appropriate catalyst. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. If conversion stalls, consider adding a fresh portion of the catalyst. For heterogeneous options, acidic resins like Amberlyst-15 can be used, which also simplifies workup.[8][9] Catalyst loading should be optimized; typically 1-5 mol% is a good starting point.

-

-

Equilibrium Limitation (Le Chatelier's Principle): Besides water, the concentration of the alcohol reactant is a key factor.

-

Steric Hindrance: The bulky gem-dimethyl and isobutyl groups adjacent to the aldehyde functionality significantly slow down the rate of nucleophilic attack by ethanol.

-

Solution: Increase the reaction temperature. Refluxing the mixture in ethanol is often necessary to provide sufficient thermal energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.

-

Q2: I'm observing the formation of an intermediate, but it's not converting to the final product. What is this intermediate and how do I promote its conversion?

A2: You are likely observing the accumulation of the hemiacetal intermediate.[3][10] The formation of the hemiacetal is the first stage of the reaction. The second stage, elimination of water from the hemiacetal to form an oxonium ion, followed by attack of a second ethanol molecule, is often the rate-limiting step, especially for sterically hindered substrates.

Solutions:

-

Enhance Water Removal: The conversion of the hemiacetal to the acetal is the step that liberates water. Therefore, all the points regarding water removal in Q1 are directly applicable and even more critical here.[3][5]

-

Increase Acid Catalyst Concentration: This step requires protonation of the hemiacetal's hydroxyl group to turn it into a good leaving group (water).[4] A slight increase in catalyst loading might facilitate this step. Be cautious, as too much acid can promote side reactions.

-

Increase Temperature: Higher temperatures will increase the rate of water elimination from the hemiacetal intermediate.

Q3: My final product is contaminated with byproducts. What are they and how can I avoid them?

A3: While the 2,2,4-trimethylpentanal substrate is not prone to self-aldol condensation due to the lack of α-hydrogens on one side, other side reactions can occur.

Potential Byproducts & Prevention:

-

Unreacted 2,2,4-trimethylpentanal: This is a sign of incomplete reaction. Refer to Q1 for solutions to drive the reaction to completion.

-

Hemiacetal: As discussed in Q2, this indicates the reaction has not gone to completion.

-

Diethyl Ether: Formed by the acid-catalyzed dehydration of two ethanol molecules. This is more prevalent at high temperatures with very strong acids.

-

Prevention: Use a milder acid catalyst like p-TsOH instead of concentrated sulfuric acid. Avoid excessively high temperatures if possible, although reflux is often necessary.

-

-

Paraldehyde-type Trimers: Aldehydes can sometimes form cyclic trimers under acidic conditions.

-

Prevention: Maintain a large excess of ethanol to favor the formation of the mixed acetal over self-condensation products.

-

Q4: I'm having difficulty purifying the 1,1-diethoxyisooctane. The product seems to decompose during workup or distillation. What is the correct procedure?

A4: Acetals are stable under neutral and basic conditions but are sensitive to acid, especially in the presence of water.[6] Any residual acid catalyst from the reaction can hydrolyze the product back to the aldehyde and ethanol during aqueous workup or upon heating during distillation if water is present.

Recommended Purification Protocol:

-

Neutralize the Catalyst: Before any aqueous workup, cool the reaction mixture and quench the acid catalyst with a mild base like triethylamine or a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[6]

-

Aqueous Workup: Wash the organic mixture with a saturated solution of sodium bicarbonate, followed by a wash with brine (saturated NaCl solution) to remove water-soluble components and reduce the solubility of organic material in the aqueous layer.[6]

-

Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. A vacuum is recommended to lower the boiling point and prevent potential thermal decomposition. Ensure your distillation apparatus is completely dry.

Q5: How can I effectively monitor the reaction's progress?

A5: Monitoring the disappearance of the starting aldehyde is the most straightforward way to track the reaction.

-

Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a silica gel plate. The aldehyde is a relatively polar molecule, while the acetal product is much less polar. You should see the spot corresponding to the aldehyde (lower Rf) diminish and a new, higher Rf spot for the acetal appear. Use a stain like potassium permanganate or p-anisaldehyde to visualize the spots if they are not UV-active.

-

Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the most accurate method for quantitative analysis.[6] It allows you to precisely measure the ratio of starting material to product, and can also help identify any side products being formed. A small aliquot can be taken from the reaction, neutralized, and injected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The aldehyde proton of 2,2,4-trimethylpentanal has a characteristic chemical shift around 9.5 ppm. The acetal methine proton (-CH(OEt)₂) will appear as a triplet around 4.5 ppm. You can monitor the disappearance of the aldehyde signal and the appearance of the acetal signal.

Section 2: Optimized Experimental Protocols

Two common and effective protocols for the synthesis of 1,1-diethoxyisooctane are presented below.

Protocol 1: Synthesis using Dean-Stark Apparatus

This is the classical method for driving the acetalization by physically removing the water byproduct.

Materials:

-

2,2,4-trimethylpentanal (1.0 eq)

-

Absolute Ethanol (10 eq, anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or similar extraction solvent

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

-

To the flask, add 2,2,4-trimethylpentanal and absolute ethanol.

-

Fill the Dean-Stark trap with absolute ethanol.

-

Add the catalytic amount of p-TsOH to the flask.

-

Heat the mixture to a vigorous reflux. Water will be produced and collected in the Dean-Stark trap as an azeotrope with ethanol.[6]

-

Continue the reaction until no more water is collected in the trap, indicating the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. If needed, add diethyl ether to facilitate phase separation.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation to obtain pure 1,1-diethoxyisooctane.

Protocol 2: Synthesis using a Chemical Dehydrating Agent

This method is useful if a Dean-Stark apparatus is not practical or for smaller scale reactions.

Materials:

-

2,2,4-trimethylpentanal (1.0 eq)

-

Absolute Ethanol (5 eq, anhydrous)

-

Triethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

-

Triethylamine (Et₃N)

-

Extraction solvent and washing solutions as in Protocol 1.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 2,2,4-trimethylpentanal, absolute ethanol, and triethyl orthoformate.

-

Add the catalytic amount of p-TsOH.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often faster than the Dean-Stark method.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.[6]

-

Proceed with the aqueous workup, drying, solvent removal, and vacuum distillation as described in steps 9-12 of Protocol 1.

Section 3: Data and Visualization

Table 1: Comparison of Synthetic Parameters

| Parameter | Method 1: Dean-Stark | Method 2: Chemical Dehydrating Agent | Rationale / Notes |

| Water Removal | Physical (Azeotropic Distillation) | Chemical (Reaction with Orthoformate) | Both are highly effective. The chemical method can be faster and operate at lower temperatures.[6] |

| Ethanol Excess | High (e.g., 10 eq) | Moderate (e.g., 5 eq) | A large excess is needed in Method 1 to act as both reactant and solvent for reflux. |

| Temperature | Reflux (~78 °C) | Room Temp to 50 °C | Higher temperature is needed in Method 1 to ensure azeotropic removal of water. |

| Catalyst | p-TsOH, Amberlyst-15 | p-TsOH, Lewis Acids | Most acid catalysts are compatible with both methods.[8][11] |

| Typical Time | 4 - 8 hours | 1 - 4 hours | The chemical removal of water is often more rapid than physical removal. |

| Workup | Bicarbonate Quench | Triethylamine Quench | Both require careful neutralization to prevent product hydrolysis.[6] |

Diagrams

Caption: Troubleshooting workflow for low product yield.

References

-